N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
“N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide” is a derivative of benzothiazole (BTA), a heterocyclic class of bicyclic compounds . BTA derivatives possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the reaction of 3-amino-3-thioxopropanamides with α-bromoketones . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound and its derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The structure of a similar compound, N-(4-methoxyphenyl)-2-oxo-2-(4-phenylthiazol-2-yl)acetamide, has been studied by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its derivatives involve the reaction of 3-amino-3-thioxopropanamides with α-bromoketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Chemical and Biological Insights
N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest due to its complex chemical structure and potential applications in various scientific fields. The insights into its applications stem from the understanding of similar compounds and their biological activities, mechanisms, and potential in medicinal chemistry.
Thiophene Derivatives and Their Evaluation : Similar compounds like thiophene derivatives, which are analogues of certain carcinogens, have been synthesized and evaluated for potential carcinogenicity. Notable studies include evaluations in vitro using the Salmonella reverse-mutation assay and cell-transformation assay, providing insights into the chemical and biological behavior of these compounds and indicating potential carcinogenicity (Ashby et al., 1978).
Chemistry and Pharmacodynamics of Related Compounds : Another compound, Bilastine, shares some structural similarities and has been analyzed extensively for its properties, chemistry, and analytical methods. Such reviews provide a comprehensive understanding of the chemical structure, pharmacodynamics, and analytical techniques, which could be relevant when studying similar complex molecules (Sharma et al., 2021).
Advanced Oxidation Processes and Degradation Pathways : Studies focusing on advanced oxidation processes (AOPs) for compounds like acetaminophen reveal complex degradation pathways, by-products, and biotoxicity, offering a framework for understanding the environmental interactions and breakdown mechanisms of complex organic compounds (Qutob et al., 2022).
Pharmacophore and Scaffold in Medicinal Chemistry : The role of specific structural components like thiazolidin-4-ones in medicinal chemistry is profound. They serve as pharmacophores and privileged scaffolds, offering insights into their biological activities and the influence of different substituents on these activities. This is crucial for understanding the potential biological activities of compounds like this compound (Mech et al., 2021).
Mechanism of Action
BTA derivatives, including N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, are effective against various types of cancer cell lines through a multitude of mechanisms, some of which are poorly studied or understood . The inhibition of tumour associated carbonic anhydrases (CAs) by BTA derivatives is better investigated and such compounds may serve as anticancer leads for the development of agents effective against hypoxic tumours .
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-25-16-6-4-14(5-7-16)18-12-27-20(21-18)22-19(23)13-26-17-10-8-15(24-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWJPODQYXOPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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